An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-nitrophenyl)furan-2-carboxylic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-nitrophenyl)furan-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the synthesis and physicochemical characterization of 5-(3-nitrophenyl)furan-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.
Introduction
Furan-containing compounds are a significant class of heterocycles present in numerous biologically active molecules and natural products. The furan scaffold is a key building block in the development of new therapeutic agents, with derivatives exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer properties[1][2]. The introduction of a nitrophenyl group to the furan ring can further modulate the biological and electronic properties of the molecule. This guide focuses on the meta-substituted isomer, 5-(3-nitrophenyl)furan-2-carboxylic acid (CAS No. 13130-13-7)[3], providing a comprehensive overview of its synthesis and characterization for researchers in drug discovery and organic synthesis.
Synthesis of 5-(3-nitrophenyl)furan-2-carboxylic Acid
A robust and widely applicable method for the synthesis of 5-arylfuran-2-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. While a specific detailed protocol for the 3-nitrophenyl derivative is not extensively reported, the synthesis can be reliably performed by adapting the well-established procedure for the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid[4][5]. An alternative synthetic approach is the Meerwein arylation[6][7].
The proposed synthetic pathway involves two main steps:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid to form methyl 5-(3-nitrophenyl)furan-2-carboxylate.
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Ester Hydrolysis: Basic hydrolysis of the methyl ester to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate (Intermediate)
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Materials:
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Methyl 5-bromofuran-2-carboxylate
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(3-Nitrophenyl)boronic acid
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Sodium carbonate (Na₂CO₃)
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1,4-Dioxane (dry)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
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-
Procedure:
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To a round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
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Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
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Add dry 1,4-dioxane to the flask.
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Add a 2 M aqueous solution of sodium carbonate (2.0 eq).
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Heat the reaction mixture to 90 °C and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter through a pad of celite.
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Dilute the filtrate with water and extract with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Step 2: Synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid (Final Product)
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Materials:
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Methyl 5-(3-nitrophenyl)furan-2-carboxylate
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Deionized water
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Hydrochloric acid (HCl, 1 M)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.
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Add sodium hydroxide (3.0 eq) to the solution.
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Heat the mixture to reflux and stir for 3-4 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture and partially remove the methanol under reduced pressure.
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Acidify the aqueous residue to a pH of 3-4 with 1 M HCl, which should result in the precipitation of the product.
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Extract the aqueous phase with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product as a solid.
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Synthetic Workflow Diagram
Caption: Synthetic pathway for 5-(3-nitrophenyl)furan-2-carboxylic acid.
Characterization Data
The structural confirmation and purity assessment of the synthesized 5-(3-nitrophenyl)furan-2-carboxylic acid are crucial. The following sections detail the expected and known characterization data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13130-13-7 | [3][8][9] |
| Molecular Formula | C₁₁H₇NO₅ | [3][10] |
| Molecular Weight | 233.18 g/mol | [3][10] |
| Melting Point | 252-260 °C | [3] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~13.5 | br s | COOH | Carboxylic acid proton, typically broad and downfield. |
| ~8.6 | t | H-2' (phenyl) | Proton ortho to the nitro group and adjacent to the furan linkage. |
| ~8.3 | dd | H-6' (phenyl) | Proton ortho to the nitro group. |
| ~8.1 | dd | H-4' (phenyl) | Proton para to the nitro group. |
| ~7.8 | t | H-5' (phenyl) | Proton meta to the nitro group. |
| ~7.5 | d | H-3 (furan) | Furan proton adjacent to the carboxylic acid. |
| ~7.4 | d | H-4 (furan) | Furan proton adjacent to the nitrophenyl group. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C=O |
| ~154 | C-5 (furan) |
| ~148 | C-3' (phenyl) |
| ~146 | C-2 (furan) |
| ~135 | C-1' (phenyl) |
| ~131 | C-5' (phenyl) |
| ~126 | C-6' (phenyl) |
| ~123 | C-4' (phenyl) |
| ~120 | C-2' (phenyl) |
| ~119 | C-3 (furan) |
| ~113 | C-4 (furan) |
3.2.2. Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. An experimental spectrum is available for 5-(3-nitrophenyl)-2-furoic acid.
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 3100-2500 | O-H stretch | Broad absorption, characteristic of a carboxylic acid dimer. |
| ~1700 | C=O stretch | Strong, sharp peak for the carboxylic acid carbonyl. |
| ~1530 & ~1350 | N-O stretch | Asymmetric and symmetric stretching of the nitro group. |
| ~1580, ~1470 | C=C stretch | Aromatic furan and phenyl ring vibrations. |
| ~1250 | C-O stretch | Carboxylic acid C-O stretching. |
3.2.3. Mass Spectrometry (MS)
Experimental mass spectrometry data for the target molecule is not available. The expected data is presented below.
| m/z | Assignment |
| 233 | [M]⁺ (Molecular Ion) |
| 216 | [M-OH]⁺ |
| 187 | [M-NO₂]⁺ |
| 159 | [M-NO₂-CO]⁺ |
Characterization Workflow
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMD - Furan-2-carboxylic acid - InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) [gmd.mpimp-golm.mpg.de]
- 3. 13130-13-7|5-(3-Nitrophenyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 5-(3-nitrophenyl)furan-2-carboxylic Acid | 13130-13-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Meerwein arylation of furan derivatives | Scilit [scilit.com]
- 8. CAS # 13130-13-7, 5-(3-Nitrophenyl)-2-Furancarboxylic Acid: more information. [ww.chemblink.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
